molecular formula C18H28N4O3 B13343059 tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate

tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B13343059
M. Wt: 348.4 g/mol
InChI Key: GKTSFUKEJMTAFW-UHFFFAOYSA-N
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Description

tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[55]undecane-3-carboxylate is a complex organic compound that features a spirocyclic structure This compound is notable for its unique arrangement of functional groups, which include a pyrazole ring, a diazaspiro undecane core, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 1-methyl-1H-pyrazol-5-amine with a suitable aldehyde to form an intermediate imine, followed by cyclization and esterification reactions . The reaction conditions often require the use of solvents like methanol and catalysts such as magnesium sulfate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity and leading to various biological effects. The diazaspiro core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and spirocyclic compounds, such as:

Uniqueness

What sets tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate apart is its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly valuable in the design of new molecules with specific biological activities and chemical reactivity.

Properties

Molecular Formula

C18H28N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

tert-butyl 5-(2-methylpyrazol-3-yl)-2-oxo-3,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C18H28N4O3/c1-17(2,3)25-16(24)22-9-6-18(7-10-22)11-15(23)19-12-13(18)14-5-8-20-21(14)4/h5,8,13H,6-7,9-12H2,1-4H3,(H,19,23)

InChI Key

GKTSFUKEJMTAFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NCC2C3=CC=NN3C

Origin of Product

United States

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